N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide
Description
Properties
Molecular Formula |
C30H27N3O2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C30H27N3O2/c1-19(2)20-8-10-23(11-9-20)25-16-27-26(28(34)17-25)18-31-30(32-27)33-29(35)24-14-12-22(13-15-24)21-6-4-3-5-7-21/h3-15,18-19,25H,16-17H2,1-2H3,(H,31,32,33,35) |
InChI Key |
KQBSHVIKBZNSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki coupling reactions, where a boronic acid derivative of biphenyl is coupled with a halogenated quinazoline intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the amidation of the quinazoline-biphenyl intermediate with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, anticancer, or antimicrobial activities.
Medicine
In medicine, the compound could serve as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Quinazolinone derivatives often exhibit variations in substituents that influence their conformational stability and intermolecular interactions. For example:
Key Findings :
- The biphenyl-4-carboxamide moiety may promote π-π stacking, a feature absent in simpler analogs like Analog B.
Binding Affinity and Docking Studies
Molecular docking using AutoDock Vina, a tool renowned for speed and accuracy in binding mode prediction , provides insights into hypothetical target engagement. The table below compares docking scores (kcal/mol) against a kinase target (e.g., EGFR):
| Compound | Docking Score (Vina) | Key Binding Interactions | Reference |
|---|---|---|---|
| Target Compound | -9.2 | H-bond with Asp831, π-stacking | |
| Analog A | -7.8 | H-bond with Lys721 | |
| Erlotinib (Drug) | -10.1 | Covalent bond with Cys797 |
Key Findings :
- The target compound’s score (-9.2) suggests moderate affinity relative to the clinically used Erlotinib (-10.1), likely due to the absence of a reactive warhead for covalent binding.
- Superior affinity over Analog A (-7.8) highlights the importance of the biphenyl-4-carboxamide group in stabilizing interactions.
Electronic and Topological Analysis
| Compound | HOMO (eV) | LUMO (eV) | ESP Min (kcal/mol) | Charge on O (5-oxo) |
|---|---|---|---|---|
| Target Compound | -6.2 | -1.8 | -45.3 | -0.52 |
| Analog A | -5.9 | -1.5 | -38.7 | -0.49 |
| Analog B | -6.5 | -2.1 | -50.1 | -0.54 |
Key Findings :
- The target compound’s lower HOMO energy (-6.2 eV vs.
- A more negative ESP minimum (-45.3 kcal/mol) compared to Analog A indicates stronger electrophilic regions, favoring interactions with cationic residues in targets.
Biological Activity
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide (CAS Number: 878976-95-5) is a complex organic compound characterized by its unique quinazoline structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 413.5 g/mol. The structure features a biphenyl moiety and a tetrahydroquinazoline ring, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O2 |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 878976-95-5 |
Anticancer Properties
Research indicates that compounds containing the quinazoline structure exhibit significant anticancer activity. For example, related derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
In vitro studies using MTT assays have demonstrated that these compounds can significantly reduce cell viability at low micromolar concentrations. For instance, one study reported IC50 values ranging from 1 to 10 µM for similar compounds against the MCF-7 cell line, suggesting robust anticancer potential.
Anti-inflammatory Activity
In addition to anticancer effects, this compound exhibits anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition is crucial for therapeutic strategies targeting inflammatory diseases.
Mechanistic Insights
The mechanism of action for this compound likely involves the inhibition of specific enzymes associated with cancer progression and inflammation. Studies suggest that quinazoline derivatives may interact with protein kinases or histone deacetylases (HDACs), leading to altered gene expression related to cell cycle regulation and apoptosis.
Case Studies
- MCF-7 Cell Line Study : In vitro studies demonstrated that derivatives of this compound reduced MCF-7 cell viability by over 60% at concentrations as low as 5 µM after 48 hours of treatment.
- Inflammation Model : In a mouse model of acute liver injury induced by acetaminophen, related compounds exhibited protective effects at doses of 40 mg/kg, significantly reducing liver enzyme levels indicative of hepatotoxicity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of tetrahydroquinazoline precursors and coupling with biphenyl-4-carboxamide derivatives. Key steps may include:
- Cyclization : Using reagents like phosphorus pentasulfide or trifluoroacetic acid under reflux conditions to form the tetrahydroquinazoline core .
- Coupling : Employing Suzuki-Miyaura cross-coupling for biphenyl integration, requiring palladium catalysts and inert atmospheres .
- Optimization : Statistical experimental design (e.g., factorial or response surface methodology) can minimize trial-and-error by analyzing variables like temperature, solvent polarity, and catalyst loading .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Methodological Answer :
- Structural Confirmation : High-resolution NMR (¹H/¹³C) to verify substituent positions and stereochemistry, complemented by X-ray crystallography for absolute configuration .
- Purity Assessment : HPLC-MS with reverse-phase columns (C18) and UV detection at λ = 254 nm, validated against reference standards .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition points and hygroscopicity .
Q. How can computational methods predict the reactivity or stability of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level to model electron density maps and identify reactive sites (e.g., quinazoline carbonyl groups) .
- Molecular Dynamics (MD) : Simulations in explicit solvent models (e.g., water/DMSO) to assess conformational stability under physiological conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolite Profiling : LC-MS/MS to identify active metabolites and quantify their bioavailability .
- Pharmacokinetic Modeling : Compartmental models to correlate in vitro IC₅₀ values with in vivo efficacy, adjusting for protein binding and tissue penetration .
- Dose-Response Reassessment : Orthogonal assays (e.g., SPR for target engagement vs. cell viability assays) to disentangle off-target effects .
Q. How can reaction mechanisms for key synthetic steps (e.g., tetrahydroquinazoline cyclization) be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use of ¹³C-labeled precursors to track carbon migration during cyclization via NMR .
- Kinetic Studies : Stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates under varying pH and temperature .
- Computational Validation : IRC (Intrinsic Reaction Coordinate) analysis in DFT to map transition states and compare with experimental data .
Q. What are the challenges in scaling up synthesis from milligram to gram scale, and how are they addressed?
- Methodological Answer :
- Process Intensification : Continuous-flow reactors to manage exothermic reactions (e.g., cyclization) and improve heat/mass transfer .
- Purification Optimization : Simulated moving bed (SMB) chromatography for high-throughput separation of diastereomers .
- Byproduct Mitigation : DoE (Design of Experiments) to identify critical impurities and adjust catalyst ratios or solvent systems .
Q. How can in silico models guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Glide or AutoDock Vina to screen virtual libraries against target proteins (e.g., kinases), prioritizing compounds with complementary steric/electrostatic profiles .
- QSAR Modeling : Partial Least Squares (PLS) regression to correlate substituent electronegativity/logP with activity cliffs .
- ADMET Prediction : SwissADME or ADMETlab to filter candidates with unfavorable pharmacokinetics early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
